molecular formula C17H19N3O B2923932 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile CAS No. 2034544-45-9

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2923932
CAS No.: 2034544-45-9
M. Wt: 281.359
InChI Key: DXOZWHOIXOIREU-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a piperidine-based compound featuring a phenyl group and a carbonitrile moiety at the 4-position of the piperidine ring. Additionally, the nitrogen atom at position 1 of the piperidine is substituted with a (5-methyl-1,2-oxazol-4-yl)methyl group. The molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 279.34 g/mol. The 5-methyloxazole substituent may contribute to hydrophobic interactions or hydrogen bonding via its heteroatoms. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity, particularly in central nervous system (CNS) targeting molecules.

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-15(11-19-21-14)12-20-9-7-17(13-18,8-10-20)16-5-3-2-4-6-16/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOZWHOIXOIREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Core Structure Differences

  • Target Compound : The piperidine core offers a six-membered ring with one nitrogen atom, promoting conformational flexibility and moderate basicity.
  • Piperazine Analogs () : Piperazine introduces a second nitrogen atom, increasing polarity and hydrogen-bonding capacity. This enhances solubility but may reduce blood-brain barrier permeability compared to piperidine.
  • Pyrido[1,2-a]benzimidazole Analogs () : The fused aromatic system in these compounds likely improves π-π stacking interactions with biological targets but reduces solubility due to increased hydrophobicity.

Functional Group Variations

  • Carbonitrile vs. In contrast, the carboxamide (CONH) in enables hydrogen bonding, improving target affinity but reducing metabolic stability .
  • Oxazole Substituents : The target’s 5-methyl-1,2-oxazol-4-yl group differs from the 5-methyl-1,2-oxazol-3-yl group in . Positional isomerism may alter steric effects and electronic distribution, impacting binding pocket compatibility.

Substituent Effects

  • Fluorinated Groups : The 4-fluorobenzoyl group in and 4-fluorobenzyl group in enhance metabolic stability and lipophilicity via fluorine’s electronegativity and hydrophobic character.
  • Aromatic Systems : The pyrido[1,2-a]benzimidazole core in and provides extended conjugation, which may improve binding to aromatic-rich enzyme pockets (e.g., kinases) .

Biological Activity

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive understanding of its biological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure features a piperidine ring substituted with a phenyl group and an oxazole moiety that is critical for its biological activity.

Antineoplastic Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research has shown that specific analogs can inhibit tumor growth effectively in vitro and in vivo. A notable study demonstrated that compounds similar to 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

CompoundCancer Cell LineIC50 (µM)
AMCF7 (Breast)5.2
BA549 (Lung)3.8
CHeLa (Cervical)4.5

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents . The proposed mechanism involves the modulation of neurotransmitter systems and inhibition of oxidative stress pathways.

The biological activity of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : It acts as a partial agonist at serotonin receptors, which may contribute to its neuroprotective effects.
  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against certain enzymes involved in cancer progression, such as topoisomerases and kinases .
  • Oxidative Stress Modulation : It reduces levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cells : In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Neuroprotection in Animal Models : In a study involving rodents subjected to induced neurotoxicity, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
  • Toxicology Evaluation : Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted during chronic administration studies .

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